molecular formula C15H15NO2 B2399112 1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 782456-12-6

1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2399112
CAS RN: 782456-12-6
M. Wt: 241.29
InChI Key: AUVZVYVYLRKPLB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains acetylphenyl and carbaldehyde functional groups .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation of the pyrrole ring and the attached functional groups. The exact geometry would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrrole derivatives can participate in a variety of chemical reactions, including electrophilic substitution and oxidation . The acetylphenyl and carbaldehyde groups may also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to have properties similar to other pyrrole derivatives, such as being soluble in organic solvents and having a relatively high boiling point .

Scientific Research Applications

  • Flavor Components and Heterocyclic Compounds Insights: Although direct studies on this specific compound are scarce, related compounds like 2-acetyl-1-pyrroline (a flavor component of rice) provide insights. Synthesis involves hydrocyanation, oxidation, and Grignard addition.
  • Pyridinone Derivatives Method: Vilsmeier-Haack reactions yield highly substituted heterocycles, which can be adapted for 1-(3-acetylphenyl)pyrrolidin-2-one synthesis.
  • Biomedical Applications Antimicrobial Properties: Derivatives of 1-(3-acetylphenyl)pyrrolidin-2-one have been explored for antimicrobial activities.
  • Structural Determination Techniques: Techniques like NMR and mass spectrometry, used for determining the structure of pyrrolidine-2,3-dione derivatives, can be applied to 1-(3-acetylphenyl)pyrrolidin-2-one.
  • Chemical Reactivity Examples: Nucleophilic addition reactions (e.g., Michael-type addition) and electrophilic substitution reactions.
  • Biocatalysis

    • Example : Biocatalytic reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol using Lactobacillus reuteri DSM 20016 .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific hazards would depend on the compound’s reactivity and toxicity .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. It could be studied for its potential uses in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-(3-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-14(9-17)11(2)16(10)15-6-4-5-13(8-15)12(3)18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZVYVYLRKPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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